2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile
Overview
Description
“2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile” is a chemical compound with the molecular formula C10H6N2OS .
Synthesis Analysis
The synthesis of thiophene and pyrrole derivatives, which are the core structures of this compound, has been extensively studied. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives . For the synthesis of pyrroles, the Paal-Knorr pyrrole synthesis is a commonly used method .Molecular Structure Analysis
The molecular structure of “2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile” consists of a thiophene ring and a pyrrole ring connected by a carbonitrile group . The InChI code for this compound is 1S/C10H6N2OS .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile” include a molecular weight of 174.23 , and it exists in liquid form . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 219.1±13.0 °C at 760 mmHg, and a flash point of 106.7±0.0 °C .Scientific Research Applications
Synthesis and Chemical Reactions
- 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile has been utilized in the synthesis of various heterocyclic compounds. For instance, it was involved in the synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines, where 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile was converted into a corresponding 2-(pyrrol-1-yl) derivative (El-Kashef et al., 2007).
- Another example is its reaction with various alkoxides to synthesize new 4- and 6-alkoxypyrrolothieno[1,4]diazepines (Boulouard et al., 1995).
Photochemical Properties
- The photochemical properties of this compound and its analogs have been studied, revealing insights into their fluorescence behavior and deactivation pathways. This includes research on the quenching of fluorescence by internal modes of thiophene (Bohnwagner et al., 2017).
Applications in Polymer Science
- The compound has applications in polymer science, particularly in the synthesis of conducting polymers. For example, the synthesis of a soluble conducting polymer of 2,5-di(thiophen-2-yl)-1-p-tolyl-1H-pyrrole, which exhibits potential for use in electrochromic devices, shows the versatility of this compound in material science (Yiĝitsoy et al., 2007).
Synthesis of Insecticidal Agents
- This compound has also been explored for its potential in synthesizing biologically active derivatives with insecticidal properties. Research into synthesizing pyrrole derivatives as prospective insecticidal agents against specific pests, like the cotton leafworm, is a testament to its potential in agricultural applications (Abdelhamid et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-(2-formylpyrrol-1-yl)thiophene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c11-6-8-3-5-14-10(8)12-4-1-2-9(12)7-13/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMJYUWUEQVXIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=CS2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455025 | |
Record name | 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68593-68-0 | |
Record name | 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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